molecular formula C15H16N4O3 B2981700 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2309539-39-5

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2981700
CAS No.: 2309539-39-5
M. Wt: 300.318
InChI Key: WQVOCBGLLXXUCR-UHFFFAOYSA-N
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Description

The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone” is a hybrid heterocyclic molecule featuring three distinct pharmacophores:

  • 1,2,4-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, known for its role in hydrogen bonding and metal coordination, enhancing biological activity .
  • Azetidine ring: A four-membered saturated nitrogen-containing ring that confers conformational rigidity and metabolic stability .
  • 2,3-Dihydrobenzo[b][1,4]dioxin system: A bicyclic structure with oxygen atoms, contributing to lipophilicity and membrane permeability .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-15(14-8-21-12-3-1-2-4-13(12)22-14)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVOCBGLLXXUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule notable for its unique structural features, which include an azetidine ring and a triazole moiety. This hybrid structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Structural Characteristics

The compound's structure can be broken down into key components:

ComponentDescription
AzetidineA four-membered saturated heterocyclic ring that may enhance biological activity through its ability to interact with biological targets.
TriazoleA five-membered ring containing three nitrogen atoms, known for its role in various pharmacological properties.
Dihydrobenzo[d][1,4]dioxinA fused bicyclic structure that may contribute to the compound's stability and interaction with biological systems.

Antimicrobial Properties

Preliminary studies indicate that compounds with triazole rings often exhibit antimicrobial and antifungal activities. The triazole moiety is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal survival and proliferation. This suggests that the compound may serve as a potential antifungal agent.

Anticancer Activity

The azetidine-based structure has been associated with anticancer properties. Research has shown that similar compounds can inhibit key enzymes involved in cancer progression. For instance, studies on related triazole derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines (e.g., KB and Hep-G2) .

Case Studies

Several case studies have explored the biological activities of structurally similar compounds:

  • Triazole Derivatives : Research indicates that triazole derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Azetidine Compounds : A study on azetidine derivatives found promising results in terms of anticancer activity against breast cancer cells by targeting aromatase enzymes .
  • Hybrid Molecules : The combination of multiple heterocycles within a single molecule has been shown to enhance biological activity compared to simpler analogs. This structural diversity allows for more complex interactions with biological targets .

The proposed mechanisms by which (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exerts its biological effects include:

  • Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal growth and cancer cell proliferation.
  • Cellular Interaction : The azetidine component may facilitate binding to cellular receptors or enzymes, enhancing the compound's therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-Containing Compounds

Compound Name Core Features Biological Activity (IC50) Key Structural Differences vs. Query Compound
Query Compound 1,2,4-Triazole + azetidine + benzodioxin Not reported Reference structure
5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole + benzodioxin (no azetidine) Unknown Lacks azetidine; amine substituent on triazole
Thiadiazole derivative 9b 1,2,4-Triazole + thiadiazole + phenyl groups HepG2: 2.94 µM Replaces azetidine with thiadiazole; no benzodioxin
Thiazole derivative 12a 1,2,4-Triazole + thiazole + phenyl groups HepG2: 1.19 µM; MCF-7: 3.4 µM Thiazole ring instead of azetidine
Compound C1 () 1,2,4-Triazole + imidazole Not evaluated Imidazole substituents; no benzodioxin

Key Observations:

Azetidine vs. Larger Heterocycles : The azetidine in the query compound may improve metabolic stability compared to bulkier rings like thiadiazole or imidazole, but this could reduce binding flexibility .

Activity Cliffs: Despite structural similarities, minor changes (e.g., azetidine → thiazole in ) lead to significant potency shifts (e.g., 12a’s IC50 = 1.19 µM vs. 9b’s 2.94 µM), illustrating activity cliffs .

Structure-Activity Relationship (SAR) Insights

  • Triazole Substitution : 1,2,4-Triazole derivatives consistently show antitumor activity, but substituents dictate potency. For example, thiazole-linked triazoles (12a) exhibit lower IC50 values than thiadiazoles (9b), suggesting electron-rich heterocycles enhance target engagement .
  • Benzodioxin vs. Phenyl Groups : Benzodioxin-containing compounds (query, ) may exhibit fewer off-target effects compared to phenyl-substituted analogues due to reduced π-π stacking promiscuity .

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